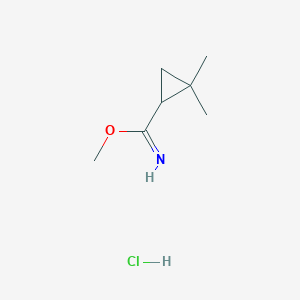

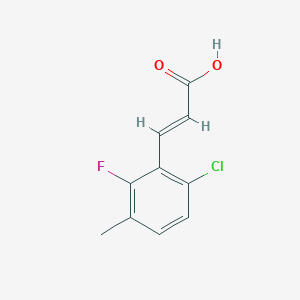

N-(4-chlorophenethyl)-5-(4-fluorophenyl)oxazole-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-chlorophenethyl)-5-(4-fluorophenyl)oxazole-2-carboxamide is a compound of interest due to its structural inclusion of the oxazole ring, a moiety prevalent in many biologically active molecules and materials with potential pharmaceutical applications. The presence of chloro- and fluoro- substituents could influence its physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of similar oxazole-containing compounds often involves cyclization reactions or coupling of appropriate precursors. For instance, Kumar et al. (2012) described an efficient synthesis of 2-phenyl-4,5-substituted oxazoles through intramolecular copper-catalyzed cyclization, highlighting a method that could potentially be adapted for the synthesis of N-(4-chlorophenethyl)-5-(4-fluorophenyl)oxazole-2-carboxamide (Kumar et al., 2012).

Molecular Structure Analysis

The molecular structure of oxazole derivatives can be determined through crystallography and spectroscopic methods. The crystal structure of similar compounds provides insights into the spatial arrangement of the molecule, which is crucial for understanding its reactivity and interaction with biological targets. The work by Kariuki et al. (2021) on the structural characterization of related compounds emphasizes the role of single-crystal diffraction in elucidating molecular geometry (Kariuki et al., 2021).

Chemical Reactions and Properties

Oxazole compounds participate in various chemical reactions, influenced by the substituents on the oxazole ring and the surrounding functional groups. The reactivity can include nucleophilic and electrophilic attacks, depending on the electronic nature of the substituents. Pimpha et al. (2004) investigated the reactivity of a related oxazole-containing polymer, offering insights into the potential chemical behavior of oxazole derivatives (Pimpha et al., 2004).

科学的研究の応用

Oxazole Derivatives in Synthetic Chemistry

Oxazoles are recognized as key scaffolds in synthetic organic chemistry, offering pathways to various bioactive compounds and complex molecules. The synthesis and application of oxazole derivatives, including N-(4-chlorophenethyl)-5-(4-fluorophenyl)oxazole-2-carboxamide, have been explored in the context of developing novel synthetic methodologies and compounds with potential biological activities. For example, oxazoles have been employed as masked forms of activated carboxylic acids in the synthesis of macrolides (Wasserman et al., 1981), and as intermediates in gold-catalyzed reactions for constructing oxazole rings, showcasing their versatility in organic synthesis (Luo et al., 2012).

Radiotracer Development

The development of radiotracers for positron emission tomography (PET) and other imaging modalities is another area where oxazole derivatives have found application. For instance, N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, a compound structurally related to oxazole derivatives, demonstrates the feasibility of using these frameworks in the development of radiotracers for studying brain receptors (Katoch-Rouse & Horti, 2003).

Antimicrobial and Anticancer Agents

Oxazole derivatives have been investigated for their potential antimicrobial and anticancer properties. For example, a series of N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl)-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides were synthesized and screened for antibacterial and antifungal activities, highlighting the antimicrobial potential of oxazole-containing compounds (Desai et al., 2011). Additionally, compounds like indazole- and indole-carboxamides have been discovered as potent and selective inhibitors of monoamine oxidase B (MAO-B), a target of interest for treating neurodegenerative diseases, demonstrating the therapeutic applications of oxazole derivatives (Tzvetkov et al., 2014).

特性

IUPAC Name |

N-[2-(4-chlorophenyl)ethyl]-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClFN2O2/c19-14-5-1-12(2-6-14)9-10-21-17(23)18-22-11-16(24-18)13-3-7-15(20)8-4-13/h1-8,11H,9-10H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFWBATFWSJKYAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCNC(=O)C2=NC=C(O2)C3=CC=C(C=C3)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorophenethyl)-5-(4-fluorophenyl)oxazole-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2494261.png)

![N-(3,4-dimethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2494266.png)

![2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2494269.png)

![5-[4-(Pyrrolidine-1-sulfonyl)-phenyl]-[1,3,4]oxadiazole-2-thiol](/img/structure/B2494271.png)

![ethyl 2-(2-((5-((4-methyl-3-nitrobenzamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2494275.png)

![(1S)-1-(2,9-Dioxaspiro[5.5]undecan-3-yl)ethanamine](/img/structure/B2494276.png)

![N-cyclopentyl-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2494280.png)